molecular formula C13H26N2O B6330567 1-(2-Methylpiperazin-1-yl)octan-1-one CAS No. 1240565-81-4

1-(2-Methylpiperazin-1-yl)octan-1-one

Cat. No. B6330567
CAS RN: 1240565-81-4
M. Wt: 226.36 g/mol
InChI Key: WDOBQGPDIWSACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpiperazin-1-yl)octan-1-one, also known as 1-Methyl-2-(1-piperazinyl)octane, is a synthetic organic compound with a wide range of applications. It is used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It is also used in the synthesis of various biological compounds, such as hormones, peptides, and proteins. 1-(2-Methylpiperazin-1-yl)octan-1-one is a versatile compound that can be used in a variety of applications.

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperazin-1-yl)octan-1-one is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, which helps to stabilize the reaction intermediates. Additionally, it is believed that the compound can act as a ligand, which helps to coordinate the reaction of two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-Methylpiperazin-1-yl)octan-1-one are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, which can affect the metabolism of certain compounds. Additionally, the compound may act as an agonist of certain receptors, which can affect the activity of certain hormones.

Advantages and Limitations for Lab Experiments

1-(2-Methylpiperazin-1-yl)octan-1-one has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. A limitation of the compound is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

1-(2-Methylpiperazin-1-yl)octan-1-one has many potential future directions. One potential direction is to further explore its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the use of the compound in the synthesis of various biologically active compounds, such as hormones, peptides, and proteins. Furthermore, further research could be done to explore the use of the compound in the synthesis of fluorescent dyes. Finally, further research could be done to explore the use of the compound in various medical applications, such as the treatment of various diseases.

Synthesis Methods

1-(2-Methylpiperazin-1-yl)octan-1-one is synthesized through a series of chemical reactions. The first step involves the reaction of 1-methyl-2-piperazine with octan-1-one. This reaction produces 1-(2-methylpiperazin-1-yl)octan-1-one and 1-methyl-2-piperazin-1-yloctan-2-one. The next step involves the reaction of the 1-methyl-2-piperazin-1-yloctan-2-one with a base to form 1-(2-methylpiperazin-1-yl)octan-1-one. The final step involves the reaction of 1-(2-methylpiperazin-1-yl)octan-1-one with a base to form 1-(2-methylpiperazin-1-yl)octan-2-one.

Scientific Research Applications

1-(2-Methylpiperazin-1-yl)octan-1-one has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of various biologically active compounds, such as hormones, peptides, and proteins. It is also used in the synthesis of pharmaceuticals, biochemicals, and other compounds. In addition, it is used in the synthesis of fluorescent dyes, which are used in the study of biological processes.

properties

IUPAC Name

1-(2-methylpiperazin-1-yl)octan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-3-4-5-6-7-8-13(16)15-10-9-14-11-12(15)2/h12,14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOBQGPDIWSACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N1CCNCC1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpiperazin-1-yl)octan-1-one

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